

# ZINC13466751 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ZINC13466751

Cat. No.: B2989913

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## In-Depth Technical Guide: ZINC13466751

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **ZINC13466751**, a molecule cataloged in the ZINC database, a resource widely used in virtual screening and drug discovery. While experimental data for this specific compound is not publicly available, this document outlines its known chemical properties and provides a framework for its potential investigation through standardized experimental and computational workflows.

## Chemical Structure and Properties

**ZINC13466751** is a complex organic molecule with the PubChem Compound Identifier (CID) 15970572. Its chemical structure is characterized by a large porphyrin-like macrocycle with extensive aliphatic and aromatic substitutions.

**Canonical SMILES:** Due to the complexity of the molecule, a canonical SMILES string is not readily available. The structure is best represented by its detailed chemical name and 2D/3D structural diagrams available in chemical databases.

**Physicochemical Properties:** The following table summarizes the key computed physicochemical properties of **ZINC13466751**. These properties are crucial for assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value
Molecular Formula	C <sub>93</sub> H <sub>117</sub> N <sub>7</sub> O <sub>4</sub> Zn
Molecular Weight	1462.3 g/mol
XLogP3-AA	25.1
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	11
Rotatable Bond Count	32
Exact Mass	1459.845847
Monoisotopic Mass	1459.845847
Topological Polar Surface Area	141 Å <sup>2</sup>
Heavy Atom Count	105
Formal Charge	0
Complexity	2580

## Experimental Protocols

As **ZINC13466751** is a commercially available compound from a screening library, it is likely to be investigated through a series of standard experimental protocols to determine its biological activity. The following outlines a general workflow for such an investigation.

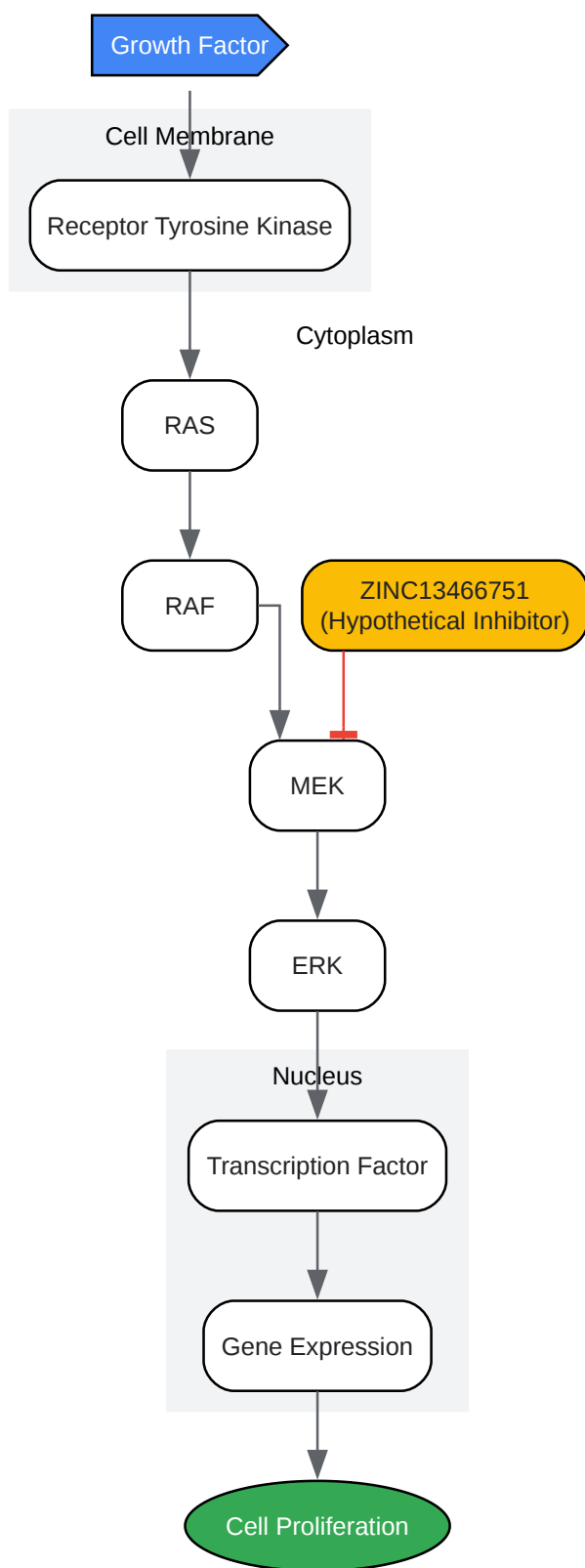
General Experimental Workflow for a Novel Screening Compound:

- Compound Acquisition and Preparation:
  - Obtain **ZINC13466751** from a commercial vendor.
  - Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration.
  - Create a dilution series for dose-response experiments.
- Primary High-Throughput Screening (HTS):

- Utilize a target-based or phenotypic assay relevant to the research interest.
- Screen a large library of compounds, including **ZINC13466751**, at a single concentration to identify initial "hits."
- Hit Confirmation and Dose-Response Analysis:
  - Re-test the primary hits in the same assay to confirm activity.
  - Perform dose-response experiments to determine the potency (e.g.,  $IC_{50}$  or  $EC_{50}$ ) of the confirmed hits.
- Secondary and Orthogonal Assays:
  - Test the active compound in different, related assays to rule out assay-specific artifacts and confirm the mechanism of action.
  - These may include binding assays, enzyme kinetics assays, or cell-based functional assays.
- In Vitro ADME and Toxicity Profiling:
  - Assess the compound's metabolic stability in liver microsomes.
  - Determine its permeability using cell-based assays (e.g., Caco-2).
  - Evaluate its potential for off-target effects and cytotoxicity in various cell lines.

## Potential Signaling Pathways and Mechanisms of Action

The biological targets and the signaling pathways modulated by **ZINC13466751** are currently unknown. For a novel compound of this nature, a typical drug discovery process would involve identifying its molecular target and elucidating its mechanism of action. Below is a hypothetical signaling pathway that a novel inhibitor could target.

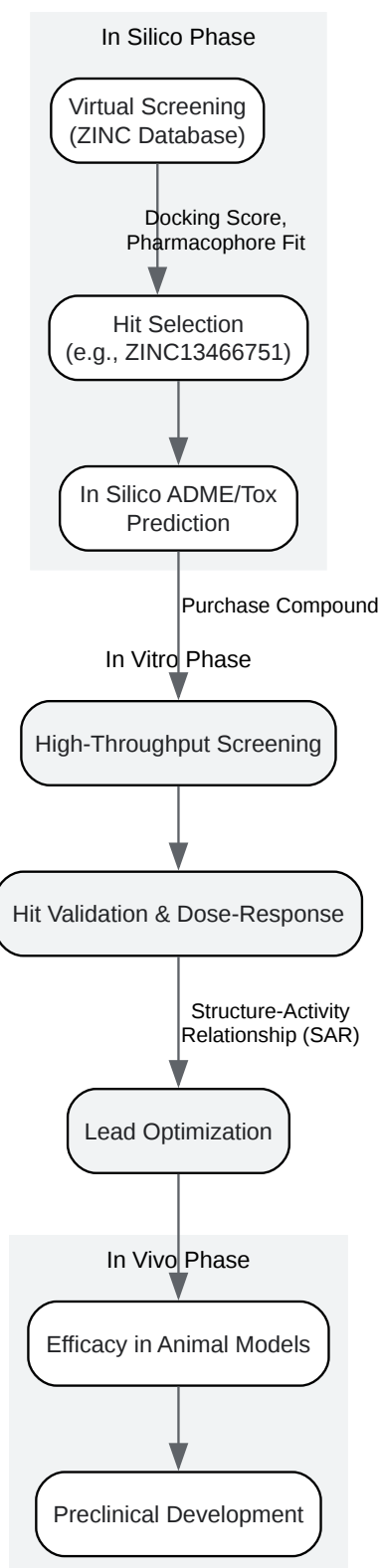


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Caption: Hypothetical MAPK/ERK signaling pathway targeted by **ZINC13466751**.

## In Silico and Experimental Drug Discovery Workflow

The journey of a compound like **ZINC13466751** from a database to a potential drug candidate follows a structured workflow that integrates computational and experimental approaches.



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Caption: Integrated in silico and experimental drug discovery workflow.

- To cite this document: BenchChem. [ZINC13466751 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2989913#zinc13466751-chemical-structure-and-properties]

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)